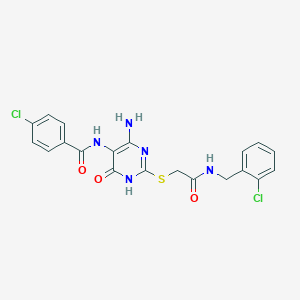![molecular formula C15H12N4O2S B2472943 2-{[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}essigsäure CAS No. 18199-82-1](/img/structure/B2472943.png)
2-{[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a class of heterocyclic compounds that have been found to possess excellent biological activity . The compound also contains phenyl and pyridinyl groups .
Synthesis Analysis
The synthesis of this compound involves several steps . Initially, a mixture of isonicotinohydrazide and isothiocyanatobenzene is refluxed in ethanol. The resulting product is then dissolved in a NaOH solution and refluxed. After cooling, a hydrochloric acid solution is added dropwise, yielding a large amount of solid. This solid is then mixed with 2-chloroacetonitrile and NaOH in N,N-dimethylformamide (DMF) and stirred overnight. The mixture is then poured into ice, and the product precipitates out. The crude product is recrystallized from ethanol to give colorless crystals .Molecular Structure Analysis
The molecular structure of the compound is complex, with an orthorhombic crystal structure . The compound’s formula is C15H11N5S, and it has a molecular weight of 311.35 g/mol .Physical And Chemical Properties Analysis
The compound forms colorless crystals . It has an orthorhombic crystal structure with the following parameters: a = 9.7864(2) Å, b = 15.5709(3) Å, c = 18.7774(4) Å .Wissenschaftliche Forschungsanwendungen
Synthese und strukturelle Bewertung
Die Verbindung wurde in verschiedenen Studien synthetisiert und strukturell bewertet . Sie leitet sich von 1,2,4-Triazol-3-thion ab, das durch die Reaktion von 2-Cyanopyridin mit N-Phenylthiosemicarbazid erhalten wird . Die Verbindung wurde ferner durch Reaktion mit Chloressigsäure erhalten, gefolgt von einer säurekatalysierten Veresterung der Carbonsäure mit Methanol .
Ligand für Komplexe der Gruppe 12-Elemente
Die Verbindung wurde als Ligand für Komplexe der Gruppe 12-Elemente verwendet . Die molekularen und supramolekularen Strukturen dieser Verbindungen wurden mittels Röntgendiffraktometrie untersucht .
Kristalltechnik
Die Verbindung wurde in Studien zur Kristalltechnik eingesetzt . Die Untersuchung ihrer molekularen und supramolekularen Strukturen hat zum Verständnis der Kristalltechnik und supramolekularer Architekturen beigetragen .
Wasserstoffbrückenbindungsstudien
Die Verbindung wurde in Studien zur Wasserstoffbrückenbindung eingesetzt . Ihre molekularen und supramolekularen Strukturen wurden analysiert, um die Rolle von Wasserstoffbrückenbindungen bei der Bildung supramolekularer Anordnungen zu verstehen .
Studien zu Metallkomplexen
Die Verbindung wurde bei der Synthese von Metallkomplexen eingesetzt . So wurde beispielsweise ein Hg(II)-Komplex unter Verwendung der Verbindung und HgCl2 synthetisiert .
Potenzielle Anwendungen in der Katalyse und Adsorption
Metall-organische Gerüste (MOFs), die aus ähnlichen Verbindungen zusammengesetzt sind, haben in verschiedenen Anwendungen Potenzial gezeigt, darunter Katalyse, Elektrodenherstellung, Adsorption von Gasen und organischen Schadstoffen sowie die Entfernung von Schwermetallen aus Wasser .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its biological activity, given the known properties of 1,2,4-triazole compounds . Additionally, modifications to the compound’s structure could be investigated to enhance its properties or develop new functionalities.
Wirkmechanismus
Target of Action
1,2,4-triazole compounds are known for their excellent biological activity , suggesting that they may interact with a variety of biological targets.
Mode of Action
It is known that 1,2,4-triazole compounds can interact with biological targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Given the biological activity of 1,2,4-triazole compounds , it is likely that this compound could influence multiple biochemical pathways, leading to downstream effects on cellular function.
Result of Action
Given the known biological activity of 1,2,4-triazole compounds , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(21)10-22-15-18-17-14(11-6-8-16-9-7-11)19(15)12-4-2-1-3-5-12/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJKCZYJDWBWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2472861.png)




![4-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472870.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2472877.png)
![N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide](/img/structure/B2472878.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2472879.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472883.png)